trans-1,2-Cyclohexanedicarboxylic acid

Description

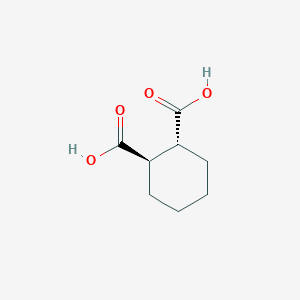

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-cyclohexane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAWQNUELGIYBC-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801239842 | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305-32-0, 845713-34-0, 46022-05-3 | |

| Record name | (±)-trans-1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845713-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-1,2-Cyclohexanedicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of trans-1,2-Cyclohexanedicarboxylic Acid from cis-Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of trans-1,2-cyclohexanedicarboxylic acid, a valuable building block in organic synthesis and pharmaceutical development, starting from its readily available cis-anhydride precursor. The process involves a two-step sequence: the hydrolysis of the anhydride to the corresponding cis-dicarboxylic acid, followed by a base-catalyzed epimerization to the thermodynamically more stable trans-isomer.

Introduction

1,2-Cyclohexanedicarboxylic acid isomers are important intermediates in the synthesis of various organic molecules, including plasticizers, resins, and pharmacologically active compounds. While the cis-isomer is easily accessible through the dehydration of the corresponding diacid to form a cyclic anhydride, the trans-isomer is often the desired stereoisomer for specific applications due to its distinct conformational properties. This document outlines a robust and high-yielding procedure for the conversion of cis-1,2-cyclohexanedicarboxylic anhydride to this compound.

Reaction Principle and Mechanism

The conversion of the cis-anhydride to the trans-diacid is governed by the principles of nucleophilic acyl substitution and stereochemical isomerization under thermodynamic control.

Step 1: Hydrolysis

The initial step involves the hydrolysis of cis-1,2-cyclohexanedicarboxylic anhydride. This reaction proceeds via nucleophilic attack of water on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of cis-1,2-cyclohexanedicarboxylic acid. This reaction is typically carried out by heating the anhydride in water.

Step 2: Epimerization

The key to obtaining the trans-isomer is the epimerization of the initially formed cis-diacid. This process is achieved by heating the cis-diacid in the presence of a strong base, such as potassium hydroxide[1]. The mechanism involves the deprotonation of the α-proton (the proton on the carbon atom adjacent to the carboxylic acid group) by the base to form a resonance-stabilized enolate intermediate. The planar geometry of the enolate allows for reprotonation from either face. Under these equilibrating conditions, the thermodynamically more stable product is favored. In the case of 1,2-disubstituted cyclohexanes, the trans-isomer, where the two bulky carboxylic acid groups can occupy diequatorial positions, is sterically favored over the cis-isomer, which would force one of the groups into an axial position. Heating the reaction mixture ensures that enough energy is supplied to overcome the activation barrier for the reverse reaction, allowing the system to reach thermodynamic equilibrium, which lies heavily on the side of the more stable trans-diacid.

Experimental Protocols

The following protocols are synthesized from established chemical principles and data from related literature.

Protocol 1: Hydrolysis of cis-1,2-Cyclohexanedicarboxylic Anhydride

-

Materials:

-

cis-1,2-Cyclohexanedicarboxylic anhydride

-

Distilled water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add cis-1,2-cyclohexanedicarboxylic anhydride and a sufficient amount of distilled water (e.g., 10 mL of water per gram of anhydride).

-

Heat the mixture to reflux with stirring. Continue heating until all the anhydride has dissolved, indicating the completion of the hydrolysis to the cis-dicarboxylic acid. This may take 30-60 minutes.

-

Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the cis-1,2-cyclohexanedicarboxylic acid.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold water, and air dry. The resulting cis-diacid can be used in the next step without further purification.

-

Protocol 2: Base-Catalyzed Epimerization to this compound

-

Materials:

-

cis-1,2-Cyclohexanedicarboxylic acid (from Protocol 1)

-

Potassium hydroxide (KOH)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Acetone

-

-

Procedure:

-

In a suitable reaction vessel, combine the crude cis-1,2-cyclohexanedicarboxylic acid with a solution of potassium hydroxide. A molar ratio of approximately 2-3 equivalents of KOH per equivalent of the diacid is recommended[1].

-

Heat the mixture to a temperature between 140°C and 190°C. During this time, any water present will distill off. Continue heating for 4-8 hours to ensure complete epimerization[1].

-

After cooling, dissolve the resulting potassium salt of the trans-diacid in water.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the this compound.

-

Collect the crude trans-diacid by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be washed with acetone to remove any remaining impurities, yielding the trans-diacid in high purity[1].

-

Dry the purified this compound.

-

Data Presentation

| Parameter | cis-1,2-Cyclohexanedicarboxylic Anhydride | cis-1,2-Cyclohexanedicarboxylic Acid | This compound |

| Molecular Formula | C₈H₁₀O₃ | C₈H₁₂O₄ | C₈H₁₂O₄ |

| Molecular Weight | 154.16 g/mol | 172.18 g/mol [2] | 172.18 g/mol [3] |

| Melting Point | 32-34 °C | 136-138 °C | 221-224 °C |

| Appearance | White solid | White crystalline powder | White crystalline powder |

| Purity (Post-epimerization) | N/A | N/A | >99%[1] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway: Mechanism of Epimerization

Caption: Base-catalyzed epimerization of cis- to this compound.

Conclusion

The synthesis of this compound from its cis-anhydride is a straightforward and efficient process. The key step of base-catalyzed epimerization allows for the conversion to the thermodynamically more stable trans-isomer in high purity. This technical guide provides researchers and professionals in drug development with the necessary information to perform this valuable transformation in the laboratory.

References

physical properties of trans-1,2-Cyclohexanedicarboxylic acid

An In-depth Technical Guide to the Physical Properties of trans-1,2-Cyclohexanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 2305-32-0) is a cycloaliphatic dicarboxylic acid that serves as a crucial intermediate and building block in various fields, including polymer production and pharmaceutical synthesis.[1] Its structure consists of a cyclohexane ring with two carboxylic acid groups attached to adjacent carbons in a trans configuration, meaning they are on opposite sides of the ring's plane.[2] This specific stereochemistry imparts structural rigidity and dictates its physical properties and chemical reactivity, distinguishing it from its cis-isomer.[2][3] It is utilized as a reagent in the synthesis of selective cathepsin K inhibitors for osteoarthritis treatment and in the development of potential treatments for chronic pain.[4][5] This document provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a logical workflow for its purification.

Core Physical and Chemical Properties

This compound typically appears as a white to off-white crystalline solid.[3][4] It is stable under normal temperatures and pressures.[4] The presence of the rigid cyclohexane ring contributes to its thermal stability, while the polar carboxylic acid groups enable hydrogen bonding.[2]

Quantitative Data Summary

The key are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Melting Point | 228-230 °C | [1][5] |

| 216-222 °C | [4] | |

| Boiling Point | 384.1 °C at 760 mmHg | [4] |

| 262.49 °C (rough estimate) | ||

| Density | 1.314 g/cm³ | [4] |

| 1.210 g/cm³ | [1] | |

| Water Solubility | 2 g/L at 20 °C | [3][5] |

| Solubility (Other) | Acetone (Slightly), DMSO (Slightly) | |

| pKa₁ | 4.18 at 20 °C | [5] |

| pKa₂ | 5.93 at 20 °C | [5] |

Experimental Protocols

Detailed methodologies for determining the key are provided below. These protocols are standard laboratory procedures adapted for this specific compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid. Pure compounds exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.[6]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)[7]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[7][8]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount. Tap the sealed end of the tube on a hard surface to compact the powder to a height of 2-3 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8]

-

Approximate Determination: If the melting point is unknown, perform a rapid heating (10-20 °C/min) to find an approximate range.[9]

-

Accurate Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[9]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Solubility Determination (Shake-Flask Method)

This protocol determines the qualitative and quantitative solubility of the compound in various solvents.[10]

Objective: To determine the solubility of this compound in water and other organic solvents.

Apparatus:

-

Small test tubes or vials with stoppers[11]

-

Vortex mixer or shaker

-

Analytical balance

-

Pipettes and graduated cylinders

Procedure:

-

Qualitative Assessment:

-

Quantitative Assessment (for Water Solubility):

-

Add an excess amount of the solid to a known volume of water (e.g., 10 mL) in a sealed vial at a constant temperature (e.g., 20 °C).[10]

-

Agitate the mixture for a prolonged period (typically 24 hours or more) to ensure equilibrium is reached.[10]

-

Allow the undissolved solid to settle.

-

Carefully remove a sample of the supernatant (the saturated solution) and filter it to remove any remaining solid particles.

-

Analyze the concentration of the compound in the filtrate using a suitable analytical method (e.g., titration with a standardized base, HPLC).

-

Calculate the solubility in g/L.

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique used to determine the acid dissociation constants (pKa) of a substance by monitoring pH changes during titration with a strong base.[13]

Objective: To determine the two pKa values of this compound.

Apparatus:

-

Calibrated pH meter and electrode[14]

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution[14]

Procedure:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).[14]

-

Titration Setup: Place the beaker with the acid solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode. Position the burette filled with the standardized NaOH solution above the beaker.[14]

-

Titration:

-

Record the initial pH of the solution.

-

Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).[15]

-

After each addition, allow the pH to stabilize and record both the total volume of NaOH added and the corresponding pH.[14][15]

-

Continue this process well past the second equivalence point (pH will typically be >11).

-

-

Data Analysis:

-

Plot a titration curve with pH on the y-axis and the volume of NaOH added on the x-axis.

-

Identify the two equivalence points, which are the points of steepest inflection on the curve.

-

Determine the volume of NaOH added at the halfway point to each equivalence point (the half-equivalence points).

-

The pH at the first half-equivalence point is equal to pKa₁, and the pH at the second half-equivalence point is equal to pKa₂.[15]

-

Visualization

Experimental Workflow Diagram

The following diagram illustrates a standard laboratory workflow for the purification of crude this compound via recrystallization, a common method mentioned for this compound.[5]

Caption: Workflow for Purification by Recrystallization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS 2305-32-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound | 2305-32-0 [chemicalbook.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. scribd.com [scribd.com]

- 8. westlab.com [westlab.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Video: Determining the Solubility Rules of Ionic Compounds [jove.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. scribd.com [scribd.com]

Solubility of trans-1,2-Cyclohexanedicarboxylic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trans-1,2-cyclohexanedicarboxylic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents the available information and details the standard experimental protocols for determining solubility, providing a framework for researchers to conduct their own assessments.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a given temperature and pressure. For a dicarboxylic acid like this compound, solubility is influenced by several factors:

-

Polarity: The two carboxylic acid groups make the molecule polar and capable of hydrogen bonding. Its solubility will be highest in polar solvents that can effectively solvate these functional groups.

-

Crystal Lattice Energy: The trans isomer has a rigid structure which can lead to a stable crystal lattice. A higher lattice energy will generally result in lower solubility, as more energy is required to break the crystal structure.

-

Temperature: For most solid-liquid systems, solubility increases with temperature.

-

Solvent-Solute Interactions: Specific interactions, such as hydrogen bonding between the carboxylic acid protons and acceptor sites on the solvent molecules, play a crucial role.

Quantitative Solubility Data

Currently, there is a scarcity of published quantitative data on the solubility of this compound in a wide range of organic solvents. The available data is summarized in the table below.

| Solvent | Temperature (°C) | Solubility | Unit |

| Water | 20 | 2 | g/L |

| Acetone | Not specified | Slightly soluble | - |

| Dimethyl Sulfoxide (DMSO) | Not specified | Slightly soluble | - |

Note: "Slightly soluble" is a qualitative description and is not based on a standardized quantitative measurement.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods are employed. The following are detailed methodologies commonly used for determining the solubility of crystalline solids like this compound in organic solvents.

Static Analytical Method (Isothermal Shake-Flask Method)

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, thermostatically controlled vessel (e.g., a jacketed glass flask).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand at the same constant temperature for a sufficient time (typically 2-4 hours) to allow the undissolved solid to settle.

-

Sampling and Analysis: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred. The temperature of the sampling equipment should be the same as the experimental temperature to avoid precipitation or further dissolution.

-

Quantification: The concentration of this compound in the sampled solution is determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured.

-

Titration: The carboxylic acid groups are titrated with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator.

-

High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can be used to determine the concentration of the acid in the solution. This is particularly useful for complex mixtures or when high accuracy is required.

-

-

Data Reporting: The solubility is typically reported in units of g/100g of solvent, g/L of solution, or as a mole fraction at the specified temperature.

Dynamic Method (Laser Monitoring)

This method involves monitoring the dissolution of the solid as the temperature is changed in a controlled manner.

Methodology:

-

Sample Preparation: A known mass of this compound is added to a known mass of the organic solvent in a jacketed glass vessel equipped with a stirrer and a temperature probe.

-

Heating and Dissolution: The suspension is heated at a constant, slow rate (e.g., 0.1-0.5 °C/min) while being continuously stirred.

-

Clarity Point Detection: A laser beam is passed through the suspension, and the light transmission is monitored by a photodetector. As the solid dissolves with increasing temperature, the light transmission increases. The temperature at which the last solid particle dissolves, resulting in a clear solution and maximum light transmission, is recorded as the saturation temperature for that specific composition.

-

Data Collection: The experiment is repeated with different solute-solvent mass ratios to obtain solubility data over a range of temperatures.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the static analytical method for determining the solubility of this compound.

Conclusion

The Crystalline Architecture of Trans-1,2-Cyclohexanedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of trans-1,2-cyclohexanedicarboxylic acid, a molecule of significant interest in organic chemistry and materials science. Its defined stereochemistry and capacity for hydrogen bonding dictate its solid-state properties and its utility as a building block in supramolecular chemistry and the synthesis of pharmacologically active compounds.[1][2] This document outlines the key crystallographic parameters, intermolecular interactions, and the experimental protocols used in its structural determination.

Molecular and Crystal Structure

This compound (C₈H₁₂O₄) is a cyclic organic compound featuring a cyclohexane ring with two carboxylic acid groups attached to adjacent carbon atoms in a trans configuration.[2] This stereochemical arrangement, where the carboxyl groups are on opposite sides of the ring's plane, is a critical determinant of its molecular packing in the solid state.[2] The rigid cyclohexane backbone contributes to the compound's thermal stability, while the polar carboxylic acid functional groups are pivotal in forming extensive hydrogen bonding networks.[2]

Crystallographic studies have elucidated the precise three-dimensional arrangement of atoms and molecules within the crystal lattice.[3][4] The molecule's twofold rotation axis influences its crystalline arrangement, often leading to well-defined hydrogen-bonded chains.[1]

Crystallographic Data

The following table summarizes the crystallographic data for (+)-trans-1,2-cyclohexanedicarboxylic acid, as determined by single-crystal X-ray diffraction.

| Parameter | Value |

| Empirical Formula | C₈H₁₂O₄ |

| Formula Weight | 172.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 11.38 Å |

| b | 5.45 Å |

| c | 13.50 Å |

| α | 90° |

| β | 110.5° |

| γ | 90° |

| Volume | 785 ų |

| Z | 4 |

| Density (calculated) | 1.45 g/cm³ |

| Absorption Coefficient | 0.12 mm⁻¹ |

| F(000) | 368 |

Note: The crystallographic data presented here are representative values based on published studies. For specific applications, it is recommended to consult the primary literature.[3][4]

Selected Molecular Geometry

The table below lists key bond lengths and angles within the this compound molecule.

| Bond/Angle | Value |

| Bond Lengths (Å) | |

| C=O | 1.21 |

| C-O | 1.31 |

| C-C (carboxyl) | 1.50 |

| C-C (ring avg.) | 1.54 |

| Bond Angles (°) | |

| O=C-O | 123 |

| O=C-C | 120 |

| O-C-C | 117 |

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is dominated by a robust network of intermolecular hydrogen bonds. The carboxylic acid groups of adjacent molecules interact to form centrosymmetric dimers, a common supramolecular synthon. These dimers are further linked into extended chains, creating a stable, layered architecture.[1] The cyclohexane rings adopt a chair conformation, and the packing of these aliphatic moieties is governed by weaker van der Waals forces.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of trans-1,2-Cyclohexanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of trans-1,2-cyclohexanedicarboxylic acid. This document details the expected chemical shifts and signal multiplicities, outlines standardized experimental protocols for data acquisition, and presents logical workflows for spectral analysis. The information herein is intended to support researchers and professionals in the fields of chemical analysis, quality control, and drug development in the unambiguous identification and characterization of this compound.

¹H and ¹³C NMR Spectral Data

The structural symmetry of this compound significantly influences its NMR spectra. Due to the C₂ axis of symmetry, the number of unique proton and carbon environments is reduced, leading to a more simplified spectral interpretation than a completely asymmetric molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methine protons at the C1 and C2 positions and the methylene protons of the cyclohexane ring. The acidic protons of the carboxylic acid groups are also observable, though their chemical shift can be highly dependent on the solvent and concentration.

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆

| Signal Assignment | Chemical Shift (δ) ppm (Estimated) | Multiplicity | Integration |

| H1, H2 (Methine) | ~2.4 | Multiplet | 2H |

| H3, H6 (Methylene, axial) | ~1.9 | Multiplet | 2H |

| H4, H5 (Methylene, axial) | ~1.3 | Multiplet | 2H |

| H3, H6 (Methylene, equatorial) | ~1.2 | Multiplet | 2H |

| H4, H5 (Methylene, equatorial) | ~1.1 | Multiplet | 2H |

| -COOH (Carboxylic Acid) | ~12.1 | Broad Singlet | 2H |

Note: The chemical shifts for the methylene protons are estimations based on typical spectral patterns for cyclohexane derivatives and may overlap.

¹³C NMR Data

Due to the molecule's symmetry, the ¹³C NMR spectrum of this compound is expected to show four distinct signals: one for the two equivalent carboxylic acid carbons, one for the two equivalent methine carbons (C1 and C2), and two for the four equivalent methylene carbons of the cyclohexane ring (C3/C6 and C4/C5). While readily available experimental data for the ¹³C NMR spectrum in a standard solvent is limited in the searched literature, typical chemical shift ranges for similar structures can be predicted.[1]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ) ppm |

| C=O (Carboxylic Acid) | 170 - 180 |

| C1, C2 (Methine) | 40 - 50 |

| C3, C6 (Methylene) | 25 - 35 |

| C4, C5 (Methylene) | 20 - 30 |

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to the compound's polarity. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) can also be used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that could affect spectral resolution, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Instrument Parameters

The following are typical instrument parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-16 ppm.

For ¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0-200 ppm.

Visualizations

The following diagrams illustrate the molecular structure with NMR assignments and a typical workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering for NMR signal assignment.

Caption: A generalized experimental workflow for NMR analysis from sample preparation to final data interpretation.

References

An In-depth Technical Guide to the Thermal Stability of trans-1,2-Cyclohexanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of trans-1,2-cyclohexanedicarboxylic acid. The information is compiled from various sources to assist researchers, scientists, and professionals in drug development in understanding the thermal behavior of this compound. This document covers its physical properties, thermal decomposition pathways, and standard experimental protocols for thermal analysis.

Physical and Thermal Properties

This compound is a solid organic compound with well-defined physical properties. Its thermal behavior is crucial for applications in synthesis, materials science, and pharmaceutical development. The key thermal parameters are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Melting Point (°C) | 228-230 | |

| Boiling Point (°C) | 384.1 (at 760 mmHg) | Not specified in search results |

| Related Compound Properties | ||

| cis-1,2-Cyclohexanedicarboxylic Anhydride Melting Point (°C) | 32-34 | [2] |

| trans-1,2-Cyclohexanedicarboxylic Anhydride Melting Point (°C) | 145-147 | Not specified in search results |

Thermal Decomposition and Anhydride Formation

Upon heating, this compound undergoes a significant thermal transformation. The primary decomposition pathway involves an intramolecular dehydration reaction to form the corresponding cyclic anhydride. Notably, the trans-diacid isomerizes to form the cis-anhydride. This transformation is driven by the stereochemical favorability of the cis form for cyclization.

One source indicates that this conversion can be achieved by heating the trans-acid at 200 °C[2]. The mechanism for this reaction involves the nucleophilic attack of one carboxylic acid group on the other, leading to the elimination of a water molecule[3]. The trans configuration must first isomerize to the cis configuration for the carboxylic acid groups to be in close enough proximity for the intramolecular reaction to occur.

Diagram of Thermal Transformation

The following diagram illustrates the thermal conversion of this compound to cis-1,2-cyclohexanedicarboxylic anhydride.

Caption: Thermal conversion of this compound.

Experimental Protocols for Thermal Analysis

3.1. Thermogravimetric Analysis (TGA)

TGA is used to measure changes in the mass of a sample as a function of temperature. This technique is ideal for determining the onset of decomposition and quantifying mass loss due to dehydration or other degradation processes.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate (e.g., 20-50 mL/min). An inert atmosphere is typically used to study thermal decomposition without oxidative effects.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: The analysis is typically run from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 25 °C to 600 °C).

-

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of reactions.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., Nitrogen) is typically used to prevent oxidation.

-

Heating Rate: A controlled heating rate, such as 10 °C/min, is applied.

-

Temperature Program: The sample is typically heated through its melting point and beyond to observe any other thermal events. A cooling and second heating cycle can also be performed to study the thermal history of the sample.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events, such as melting, appear as peaks. The onset temperature of the peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Diagram of a General Experimental Workflow for Thermal Analysis

The following diagram outlines a typical workflow for conducting thermal analysis experiments.

Caption: General workflow for thermal analysis experiments.

Summary and Conclusion

This compound exhibits thermal stability up to its melting point, after which it is expected to undergo dehydration to form cis-1,2-cyclohexanedicarboxylic anhydride. The key thermal event is this intramolecular cyclization, which is facilitated by a preceding isomerization from the trans to the cis configuration. While specific TGA and DSC data are not widely published, the application of standard thermal analysis techniques can provide valuable insights into the precise decomposition temperature, mass loss profile, and energetics of this transformation. The information and protocols provided in this guide serve as a foundational resource for researchers and professionals working with this compound.

References

[3] Chemistry Stack Exchange. (2020). What is the difference in dehydration of cis- and this compound in anhydride formation? [1] NIST Chemistry WebBook. 1,2-Cyclohexanedicarboxylic acid, trans-. [4] PubChem. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid. [2] ChemicalBook. This compound. Sigma-Aldrich. This compound 95%.

References

molecular weight and formula of trans-1,2-Cyclohexanedicarboxylic acid

An In-depth Technical Guide to trans-1,2-Cyclohexanedicarboxylic Acid

This guide provides essential information regarding the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a dicarboxylic acid featuring two carboxyl groups on a cyclohexane ring in a trans configuration.[1] This stereoisomeric arrangement distinguishes it from its cis-isomer and is crucial to its chemical and physical properties.[1] It typically appears as a white crystalline solid.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for straightforward reference.

| Property | Value | Source |

| Chemical Formula | C₈H₁₂O₄ | [1][2][3][4][5] |

| Molecular Weight | 172.18 g/mol | [2][3][5][6][7] |

| CAS Number | 2305-32-0 | [1][2][3][4][6] |

| Appearance | White crystalline powder | [1][6] |

| Melting Point | 228-230 °C | [6] |

| Solubility in Water | 2 g/L (at 20 °C) | [1] |

Experimental Protocols

Detailed experimental methodologies are critical for the replication and advancement of scientific research. Below is a purification protocol for this compound.

Purification by Recrystallization

A common method for purifying this compound involves recrystallization. The compound can be crystallized from a mixture of benzene and ether.[8] An alternative and frequently cited method involves the use of hot water, leveraging the compound's temperature-dependent solubility.

Protocol:

-

Dissolve the crude this compound in a minimal amount of boiling water.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

As the solution cools, the solubility of the acid will decrease, leading to the formation of crystals.

-

Further cooling in an ice bath can enhance the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold water to remove any remaining soluble impurities.

-

Dry the crystals, typically in a desiccator or a low-temperature oven.

Conceptual Diagrams

Visualizing the relationships and structures of chemical compounds is essential for a comprehensive understanding.

Caption: Isomerization of the cis-anhydride to the trans-acid.

References

- 1. Page loading... [guidechem.com]

- 2. 1,2-Cyclohexanedicarboxylic acid, trans- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound 95 2305-32-0 [sigmaaldrich.com]

- 7. (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 720895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 2305-32-0 [chemicalbook.com]

Unveiling the Synthetic and Therapeutic Potential of trans-1,2-Cyclohexanedicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: trans-1,2-Cyclohexanedicarboxylic acid, a dicarboxylic acid with the Chemical Abstracts Service (CAS) registry number 2305-32-0 , is a versatile organic compound with significant applications in medicinal chemistry and material science.[1][2][3] Its rigid, chiral scaffold makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its chemical properties, synthesis, and notable applications in drug development, tailored for professionals in the research and development sector.

Physicochemical Properties and Identification

This compound is a white crystalline powder.[4] A comprehensive summary of its key identifiers and physicochemical properties is presented below for easy reference.

| Property | Value | Reference |

| CAS Number | 2305-32-0 | [1][2][3] |

| Molecular Formula | C₈H₁₂O₄ | [2][3][5] |

| Molecular Weight | 172.18 g/mol | [2][5] |

| Melting Point | 228-230 °C (lit.) | [6] |

| Appearance | White crystalline powder | [4] |

| InChI Key | QSAWQNUELGIYBC-WDSKDSINSA-N | |

| SMILES String | OC(=O)[C@@H]1CCCC[C@H]1C(O)=O |

Synthesis and Chiral Resolution

The synthesis of this compound is often achieved through the isomerization of its cis-anhydride precursor. A general experimental protocol involves the hydrolysis of cis-1,2-cyclohexanedicarboxylic anhydride.

Experimental Protocol: Synthesis via Isomerization

-

Hydrolysis: cis-1,2-Cyclohexanedicarboxylic anhydride is hydrolyzed with water. This can be achieved by heating the anhydride in the presence of an acid catalyst.

-

Isomerization: The resulting cis-diacid can be isomerized to the more thermodynamically stable trans-isomer by heating at elevated temperatures, for instance, around 200°C.[6]

-

Purification: The crude this compound can be purified by crystallization from a suitable solvent system, such as a mixture of benzene and ether.[6]

The racemic mixture of this compound can be resolved into its individual enantiomers, which is crucial for its application in stereospecific drug synthesis.

Experimental Protocol: Chiral Resolution

A common method for resolving the racemic mixture involves the formation of diastereomeric salts with a chiral resolving agent, such as (R)-1-phenylethylamine.

-

Salt Formation: The racemic this compound is mixed with (R)-1-phenylethylamine in a suitable solvent like ethanol and heated to 70–80°C to facilitate salt formation.

-

Crystallization: The solution is then cooled to a lower temperature (e.g., 0–5°C) to induce the precipitation of the diastereomeric salt of the (1R,2R)-enantiomer.

-

Isolation: The precipitated salt is isolated by filtration.

-

Liberation of the Enantiomer: The pure enantiomer is then liberated from the salt by treatment with a strong acid.

Caption: Synthesis and Chiral Resolution Workflow.

Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its rigid structure helps in orienting functional groups in a specific spatial arrangement, which is often key for biological activity.

Cathepsin K Inhibitors for Osteoarthritis Treatment

This compound is utilized as a reagent in the synthesis of enantiomerically pure (α-cyanoalkyl)(tetrahydropyrido[4,3-b]indolecarbonyl)cyclohexanecarboxamides.[4][6] These compounds have been identified as selective inhibitors of cathepsin K, a cysteine protease implicated in bone resorption and cartilage degradation, making them potential therapeutic agents for osteoarthritis.[4][6]

Sodium Channel Blockers for Chronic Pain Management

The compound is also employed in the synthesis of novel cyclopentanedicarboxamide derivatives that act as sodium channel blockers.[6] These blockers are being investigated as potential treatments for chronic pain by modulating the activity of voltage-gated sodium channels involved in pain signaling pathways.

Intermediate for Antipsychotic Agents

The enantiomerically pure (1R,2R)-cyclohexane-1,2-dicarboxylic acid is a key intermediate in the preparation of Lurasidone.[7] Lurasidone is an atypical antipsychotic agent used for the treatment of schizophrenia.[7]

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. 1,2-Cyclohexanedicarboxylic acid, trans- [webbook.nist.gov]

- 4. This compound CAS 2305-32-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 2305-32-0 [chemicalbook.com]

- 7. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]

Methodological & Application

Trans-1,2-Cyclohexanedicarboxylic Acid: A Versatile Building Block for High-Performance Polymers

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-1,2-cyclohexanedicarboxylic acid is a unique cycloaliphatic dicarboxylic acid that serves as a valuable building block in the synthesis of various polymers, including polyesters, polyamides, and polyimides. Its rigid and non-planar cyclohexane ring structure imparts significant improvements in the thermal, mechanical, and chemical properties of the resulting polymers. Incorporating this monomer can lead to materials with higher glass transition temperatures (Tg), enhanced thermal stability, and improved strength, making them suitable for a wide range of demanding applications in the automotive, aerospace, and electronics industries. This document provides a detailed overview of the applications of this compound in polymer synthesis, along with experimental protocols for the preparation of various polymers.

Data Presentation

While specific quantitative data for polymers derived directly from this compound is limited in publicly available literature, extensive research has been conducted on the closely related isomer, trans-1,4-cyclohexanedicarboxylic acid. The data presented below for polymers synthesized with the 1,4-isomer can be considered indicative of the properties achievable with the 1,2-isomer, given their structural similarities.

Table 1: Thermal Properties of Polyesters based on trans-1,4-Cyclohexanedicarboxylic Acid (CHDA)

| Diol Co-monomer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5% wt. loss) (°C) |

| 1,3-Propanediol | 8 | - | ~380 |

| 1,4-Butanediol | 15 | 145 | ~382 |

| 1,5-Pentanediol | -10 | - | ~385 |

| 1,6-Hexanediol | -21 | 120 | ~390 |

Table 2: Mechanical Properties of Polyamides based on trans-1,4-Cyclohexanediamine

| Dianhydride Co-monomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| Pyromellitic dianhydride (PMDA) | 85 | 2.1 | 12 |

| 1,2,3,4-Cyclobutanetetracarboxylic dianhydride (CBDA) | 78 | 1.9 | 15 |

Table 3: Properties of a Semi-Aromatic Polyamide from trans-1,4-Cyclohexanediamine

| Property | Value |

| Glass Transition Temperature (Tg) | 224 - 265 °C[1] |

| Initial Degradation Temperature (Td) | 445 - 450 °C[1] |

| Tensile Strength | 64 - 86 MPa |

| Tensile Modulus | 1.8 - 2.2 GPa |

| Elongation at Break | 10 - 18 % |

Experimental Protocols

The following are detailed protocols for the synthesis of polyesters, polyamides, and polyimides using a dicarboxylic acid building block like this compound.

Protocol 1: Synthesis of Polyester via Melt Polycondensation

This protocol describes a typical two-stage melt polycondensation for synthesizing polyesters.

Materials:

-

This compound

-

Diol (e.g., ethylene glycol, 1,4-butanediol)

-

Catalyst (e.g., antimony(III) oxide, titanium(IV) butoxide)

-

High-vacuum, high-temperature reactor equipped with a mechanical stirrer and a distillation column.

Procedure:

-

Esterification:

-

Charge the reactor with a molar excess of the diol and this compound.

-

Add the catalyst (typically 200-500 ppm).

-

Heat the mixture to 180-220°C under a nitrogen atmosphere with stirring.

-

Water will be produced as a byproduct and should be continuously removed by distillation.

-

The esterification stage is typically continued for 2-4 hours.

-

-

Polycondensation:

-

Increase the temperature to 250-280°C.

-

Gradually apply a high vacuum (less than 1 Torr).

-

Continue the reaction for another 2-4 hours, or until the desired melt viscosity is achieved, indicating high molecular weight polymer formation.

-

The excess diol is removed during this stage.

-

The resulting polyester is then extruded from the reactor and can be pelletized for further processing.

-

Protocol 2: Synthesis of Polyamide via Low-Temperature Solution Polycondensation

This method is suitable for producing high molecular weight polyamides that may be thermally sensitive.

Materials:

-

This compound dichloride (can be prepared from the diacid using thionyl chloride)

-

Diamine (e.g., hexamethylenediamine, m-phenylenediamine)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))

-

Acid scavenger (e.g., pyridine, triethylamine)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in the anhydrous solvent.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of this compound dichloride in the same solvent to the stirred diamine solution.

-

Add the acid scavenger to the reaction mixture.

-

Allow the reaction to proceed at 0-5°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours.

-

Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like water or ethanol.

-

Filter the polymer, wash it thoroughly with water and then ethanol to remove any unreacted monomers and salts.

-

Dry the polyamide under vacuum at 60-80°C.

Protocol 3: Synthesis of Polyimide via a Two-Step Method

This is a common method for preparing polyimides, involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.

Materials:

-

trans-1,2-Cyclohexanedicarboxylic dianhydride (can be synthesized from the diacid)

-

Aromatic diamine (e.g., 4,4'-oxydianiline)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), DMAc)

-

Dehydrating agent (e.g., acetic anhydride)

-

Catalyst (e.g., pyridine, triethylamine)

Procedure:

-

Poly(amic acid) Synthesis:

-

In a dry, nitrogen-purged flask, dissolve the aromatic diamine in the anhydrous solvent.

-

Slowly add the trans-1,2-cyclohexanedicarboxylic dianhydride to the stirred solution at room temperature.

-

Continue stirring at room temperature for 8-24 hours to form a viscous poly(amic acid) solution.

-

-

Imidization:

-

Chemical Imidization: Add the dehydrating agent and catalyst to the poly(amic acid) solution and stir at room temperature for 12-24 hours. The polyimide will precipitate and can be collected by filtration.

-

Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate to form a film. Heat the film in a programmable oven under a nitrogen atmosphere with a staged heating profile, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This will convert the poly(amic acid) to the polyimide.

-

Visualizations

Polymer Synthesis Workflow

Caption: General workflows for the synthesis of polyesters, polyamides, and polyimides.

Logical Relationship: Structure to Properties

Caption: Relationship between monomer structure and resulting polymer properties.

References

Application Notes and Protocols for the Use of trans-1,2-Cyclohexanedicarboxylic Acid in Metal-Organic Frameworks (MOFs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF.

trans-1,2-Cyclohexanedicarboxylic acid is a non-planar and conformationally flexible dicarboxylic acid linker. Its use in MOF synthesis can lead to the formation of unique network topologies and pore environments compared to more commonly used rigid aromatic linkers. The flexibility of the cyclohexane backbone can impart dynamic properties to the framework, which may be advantageous for applications such as controlled drug release. While the exploration of this compound in MOF chemistry is less extensive than its trans-1,4-isomer, notable examples of its successful incorporation into coordination polymers exist, demonstrating its potential in the design of novel functional materials.

Potential Applications in Drug Development

MOFs synthesized with this compound are of interest to drug development professionals for several reasons:

-

Drug Delivery: The porous nature of these MOFs allows for the encapsulation of therapeutic agents. The flexible nature of the linker could enable controlled release of the drug cargo in response to specific stimuli.

-

Biocompatibility: The use of biocompatible metal ions (e.g., Zr, Zn) in conjunction with this organic linker could lead to MOFs with low toxicity, a critical requirement for drug delivery applications.

-

Catalysis: The metallic nodes and the functional groups of the organic linker can act as catalytic sites. This could be exploited for biocatalysis or the synthesis of pharmaceutical intermediates.

-

Sensing: The specific pore environment and the potential for functionalization make these MOFs candidates for the development of sensors for biologically relevant molecules.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a uranyl-based coordination polymer using this compound, as described in the literature. This serves as a representative example of the synthesis of a MOF with this specific linker.

Protocol 1: Synthesis of a Uranyl-Organic Coordination Polymer with (1R,2R)-trans-1,2-Cyclohexanedicarboxylic Acid

This protocol is adapted from the work of Thuéry and Harrowfield (2018).

Materials:

-

(1R,2R)-trans-1,2-Cyclohexanedicarboxylic acid (R-t-1,2-chdcH₂)

-

Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O)

-

Tetraphenylphosphonium bromide (PPh₄Br)

-

Deionized water

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a small glass vial, dissolve 17 mg (0.10 mmol) of (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid, 35 mg (0.07 mmol) of uranyl nitrate hexahydrate, and 42 mg (0.10 mmol) of tetraphenylphosphonium bromide in a mixture of 0.5 mL of deionized water and 0.2 mL of DMF.

-

Seal the vial and allow it to stand at room temperature.

-

Crystals of the coordination polymer, [PPh₄][UO₂(R-t-1,2-chdc)(HCOO)], are expected to form overnight.

-

Isolate the crystals by filtration and wash with a small amount of the mother liquor.

-

Air-dry the crystals.

Characterization: The resulting crystalline material can be characterized by single-crystal X-ray diffraction to determine its structure, and by infrared (IR) spectroscopy and thermogravimetric analysis (TGA) to confirm its composition and thermal stability.

Data Presentation

The following table summarizes the crystallographic data for the uranyl-organic coordination polymer synthesized using (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid.

| Parameter | Value |

| Chemical Formula | C₃₃H₃₁O₈PU |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.458(2) |

| b (Å) | 14.549(3) |

| c (Å) | 10.686(2) |

| β (°) | 98.981(11) |

| Volume (ų) | 1451.0(5) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.908 |

Visualizations

Diagram 1: General Synthesis Workflow for MOFs

Application Notes and Protocols for the Chiral Resolution of Racemic trans-1,2-Cyclohexanedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of trans-1,2-cyclohexanedicarboxylic acid are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. Due to the stereospecific nature of many biological interactions, the use of enantiomerically pure compounds is often crucial for the efficacy and safety of a drug. This document provides detailed protocols for the chiral resolution of racemic this compound via diastereomeric salt formation, a robust and scalable method for separating enantiomers. The primary resolving agent discussed is (S)-(-)-α-phenylethylamine, which selectively crystallizes with one enantiomer of the diacid, allowing for their separation.

Principle of Resolution

The resolution process is based on the reaction of a racemic mixture of this compound with an enantiomerically pure chiral base, such as (S)-(-)-α-phenylethylamine. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble salt in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer of the dicarboxylic acid can be recovered by treatment with a strong acid.

Data Presentation

The following table summarizes the quantitative data obtained from the chiral resolution of racemic this compound using α-phenylethylamine as the resolving agent.

| Resolving Agent | Molar Ratio (Resolving Agent:Diacid) | Product Enantiomer | Enantiomeric Excess (e.e.) | Purity | Reference |

| (S)-phenylethylamine | < 3:1 | (1S,2S)-cyclohexanedicarboxylic acid | 97% | Not Specified | [1][2] |

| R-1-phenylethylamine | Not Specified | (1R,2R)-cyclohexanedicarboxylic acid | Not Specified | > 99% (HPLC) |

Experimental Protocols

This section provides a detailed methodology for the chiral resolution of racemic this compound.

Protocol 1: Resolution with (S)-(-)-α-Phenylethylamine

This protocol is based on the findings of Xin et al. (2024), which demonstrate the successful resolution of this compound using (S)-phenylethylamine.[1][2]

Materials:

-

Racemic this compound

-

(S)-(-)-α-phenylethylamine

-

Methanol

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and equipment (reaction flask, condenser, crystallizing dish, filtration apparatus)

Procedure:

-

Diastereomeric Salt Formation:

-

In a suitable reaction flask, dissolve racemic this compound in a minimal amount of hot methanol.

-

In a separate container, prepare a solution of (S)-(-)-α-phenylethylamine in methanol. The molar ratio of (S)-phenylethylamine to the racemic diacid should be less than 3:1 to favor the formation of the desired diastereomeric salt.[1][2]

-

Slowly add the (S)-(-)-α-phenylethylamine solution to the heated solution of the diacid with continuous stirring.

-

Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt of (1S,2S)-cyclohexanedicarboxylic acid and (S)-(-)-α-phenylethylamine.

-

Further cool the mixture in an ice bath to maximize the yield of the crystalline salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystallized salt by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

Dry the crystals under vacuum.

-

-

Liberation of the Enantiomerically Enriched Dicarboxylic Acid:

-

Suspend the dried diastereomeric salt in water.

-

Add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is strongly acidic (pH 1-2). This will protonate the carboxylate groups and break the salt.

-

The enantiomerically enriched this compound will precipitate out of the aqueous solution.

-

-

Extraction and Purification:

-

Extract the aqueous suspension with ethyl acetate (3x).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude (1S,2S)-cyclohexanedicarboxylic acid.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) to achieve high enantiomeric excess (up to 97% e.e.).[1]

-

Protocol 2: Industrial Preparation of (1R,2R)-cyclohexane-1,2-dicarboxylic acid

This protocol is adapted from a patented process for the preparation of a key intermediate for Lurasidone.

Materials:

-

Racemic this compound

-

R-1-phenylethylamine

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Chloroform

-

Ethyl acetate

-

Cyclohexane

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic this compound in ethanol.

-

Add R-1-phenylethylamine to the solution to form the diastereomeric salts.

-

Allow the mixture to crystallize. The less soluble salt of (1R,2R)-cyclohexanedicarboxylic acid and R-1-phenylethylamine will precipitate.

-

Isolate the crystals by filtration.

-

-

Liberation of the Enantiomerically Pure Dicarboxylic Acid:

-

Treat the isolated salt with an aqueous sodium hydroxide solution to break the salt.

-

Extract the liberated R-1-phenylethylamine with chloroform. The aqueous layer will contain the sodium salt of the dicarboxylic acid.

-

-

Isolation and Purification:

-

Acidify the aqueous layer with hydrochloric acid to a pH of 1-2 to precipitate the (1R,2R)-cyclohexanedicarboxylic acid.

-

Extract the dicarboxylic acid into ethyl acetate.

-

Concentrate the ethyl acetate layer under vacuum.

-

Co-distill with cyclohexane to remove residual solvents.

-

Stir the crude product in cyclohexane at room temperature.

-

Filter the solid, wash with cyclohexane, and dry to obtain trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid with a purity of over 99% by HPLC.

-

Visualizations

Workflow for Chiral Resolution

Caption: Workflow for the chiral resolution of racemic this compound.

Logical Relationship of Components in Resolution

Caption: Logical relationship of components in the diastereomeric salt resolution method.

References

Application Notes and Protocols for the Esterification of trans-1,2-Cyclohexanedicarboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

trans-1,2-Cyclohexanedicarboxylic acid is a dicarboxylic acid with a rigid cyclohexane backbone where the two carboxylic acid groups are on opposite sides of the ring's plane.[1] This stereochemistry influences its physical properties and reactivity.[1] Its esters are of interest in various fields, including polymer science and as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] This document provides a detailed protocol for the synthesis of dialkyl esters of this compound via Fischer esterification, a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[2][3]

Key Experimental Protocols

Fischer Esterification of this compound:

This protocol describes the synthesis of diethyl and dibutyl esters of this compound. The Fischer esterification is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, and the water formed during the reaction is removed.[2][3][4]

Materials:

-

This compound

-

Ethanol (absolute)

-

n-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate

-

Toluene (optional, for azeotropic removal of water)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Dean-Stark apparatus (optional)

Procedure for Diethyl trans-1,2-Cyclohexanedicarboxylate Synthesis:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 17.22 g, 0.1 mol).

-

Addition of Reagents: Add an excess of absolute ethanol (e.g., 100 mL). While stirring, slowly add concentrated sulfuric acid (e.g., 1-2 mL) as the catalyst.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate (e.g., 100 mL).

-

Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude diethyl trans-1,2-cyclohexanedicarboxylate.

-

The product can be further purified by vacuum distillation.

-

Procedure for Dibutyl trans-1,2-Cyclohexanedicarboxylate Synthesis:

The procedure is analogous to the diethyl ester synthesis, with the following modifications:

-

Use n-butanol instead of ethanol.

-

Due to the higher boiling point of n-butanol, the reflux temperature will be higher.

-

A Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove the water formed during the reaction, which can improve the yield.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound and its Diethyl Ester.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key IR Peaks (cm⁻¹) |

| This compound | C₈H₁₂O₄ | 172.18 | 228-230 | - | ~3000 (O-H), 1700 (C=O) |

| Diethyl trans-1,2-cyclohexanedicarboxylate | C₁₂H₂₀O₄ | 228.28 | - | - | ~1730 (C=O, ester) |

Table 2: Representative Reaction Conditions and Expected Yields for the Esterification of this compound.

| Ester Product | Alcohol | Catalyst | Reaction Time (h) | Reflux Temp. (°C) | Expected Yield (%) |

| Diethyl trans-1,2-cyclohexanedicarboxylate | Ethanol | H₂SO₄ | 4-8 | ~78 | 85-95 |

| Dibutyl trans-1,2-cyclohexanedicarboxylate | n-Butanol | H₂SO₄ | 6-12 | ~118 | 80-90 |

Note: The expected yields are estimates based on typical Fischer esterification reactions and may vary depending on the specific reaction conditions and scale.

Mandatory Visualization

Caption: Experimental workflow for the Fischer esterification of this compound.

Signaling Pathways and Logical Relationships

The Fischer esterification reaction proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol.

Caption: Simplified mechanism of the acid-catalyzed Fischer esterification.

References

Application of trans-1,2-Cyclohexanedicarboxylic Acid in Biodegradable Polymers

Keywords: trans-1,2-Cyclohexanedicarboxylic Acid, Biodegradable Polymers, Polyesters, Polyamides, Drug Delivery, Tissue Engineering.

Abstract

This compound (t-CHDA) is a cycloaliphatic dicarboxylic acid that serves as a valuable monomer for the synthesis of biodegradable polymers. Its rigid, non-planar cyclohexane ring structure, when incorporated into polymer backbones, can significantly enhance thermal and mechanical properties compared to linear aliphatic counterparts. This application note details the use of t-CHDA in the formulation of biodegradable polyesters and polyamides, providing protocols for their synthesis and characterization. While specific quantitative data for polymers derived directly from trans-1,2-CHDA is limited in publicly available literature, this document presents analogous data from polymers synthesized with the trans-1,4-isomer to provide a predictive baseline for material properties. These polymers exhibit potential for a range of applications, including controlled drug delivery, medical implants, and sustainable packaging materials.

Introduction

The growing demand for environmentally friendly and biocompatible materials has spurred significant research into biodegradable polymers. Aliphatic polyesters and polyamides are prominent classes of such materials; however, their often-suboptimal thermal and mechanical properties can limit their practical applications. The incorporation of cyclic monomers, such as this compound, into the polymer backbone is a promising strategy to improve these characteristics. The rigid cyclohexane ring of t-CHDA introduces steric hindrance and reduces chain mobility, which can lead to higher glass transition temperatures (Tg) and improved mechanical strength.[1] This makes t-CHDA-based polymers attractive for applications requiring durability and stability, such as in medical devices and drug delivery systems.[2] This document provides an overview of the synthesis, properties, and potential applications of biodegradable polymers derived from t-CHDA, along with detailed experimental protocols.

Data Presentation

Due to the limited availability of specific quantitative data for polymers synthesized with this compound, the following tables present data for analogous polyesters synthesized with trans-1,4-cyclohexanedicarboxylic acid and various diols. This data is intended to provide a representative baseline for the expected properties of trans-1,2-CHDA-based polymers.

Table 1: Thermal and Mechanical Properties of Poly(alkylene trans-1,4-cyclohexanedicarboxylate)s

| Polymer Name | Diol Used | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| Poly(propylene trans-1,4-cyclohexanedicarboxylate) | 1,3-Propanediol | 8 | 150 | - | - | - |

| Poly(butylene trans-1,4-cyclohexanedicarboxylate) | 1,4-Butanediol | -2 | 165 | 1100 | 40 | >300 |

| Poly(pentamethylene trans-1,4-cyclohexanedicarboxylate) | 1,5-Pentanediol | -15 | 110 | - | - | - |

| Poly(hexamethylene trans-1,4-cyclohexanedicarboxylate) | 1,6-Hexanediol | -21 | 130 | 500 | 30 | >300 |

Data is representative and sourced from analogous studies on the trans-1,4-isomer.

Table 2: Biodegradation Data for Analogous Cycloaliphatic Polyesters